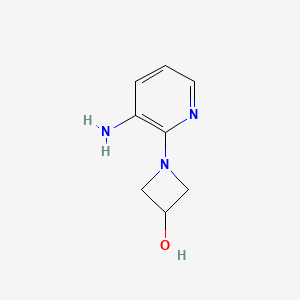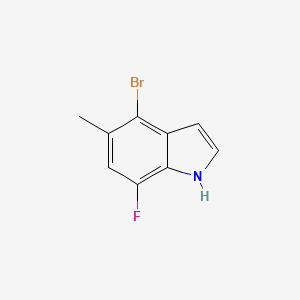
20-Bromo-1,1,1-trideuterioicosane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
20-Bromo-1,1,1-trideuterioicosane is a deuterated analogue of 20-bromoicosane, a long-chain alkane with a bromine atom attached to the 20th carbon atom. This compound has gained attention in various fields of research due to its potential biological and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 20-Bromo-1,1,1-trideuterioicosane typically involves the bromination of 1,1,1-trideuterioicosane. The reaction is carried out under controlled conditions to ensure selective bromination at the 20th carbon atom. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4). The reaction is usually conducted at room temperature to avoid over-bromination .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of deuterated starting materials is essential to maintain the integrity of the deuterium atoms in the final compound .
化学反应分析
Types of Reactions: 20-Bromo-1,1,1-trideuterioicosane primarily undergoes substitution reactions due to the presence of the bromine atom. Common reactions include nucleophilic substitution (SN2) and elimination (E2) reactions .
Common Reagents and Conditions:
Nucleophilic Substitution (SN2): Typical reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium. The reaction is usually carried out at room temperature.
Elimination (E2): Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used.
Major Products:
SN2 Reaction: The major product is 1,1,1-trideuterioicosane, formed by the replacement of the bromine atom with a hydroxyl group.
E2 Reaction: The major product is 1,1,1-trideuterioicosene, formed by the elimination of hydrogen bromide (HBr).
科学研究应用
20-Bromo-1,1,1-trideuterioicosane has several applications in scientific research:
Chemistry: Used as a model compound in studies of deuterium isotope effects and reaction mechanisms.
Biology: Investigated for its potential use in labeling studies to track metabolic pathways and biological processes.
Medicine: Explored for its potential in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 20-Bromo-1,1,1-trideuterioicosane in chemical reactions involves the formation of a transition state where the bromine atom is replaced or eliminated. In nucleophilic substitution reactions, the nucleophile attacks the carbon atom bonded to the bromine, leading to the formation of a new bond and the release of the bromine atom. In elimination reactions, the base abstracts a proton from a neighboring carbon atom, resulting in the formation of a double bond and the release of hydrogen bromide .
相似化合物的比较
20-Bromoicosane: The non-deuterated analogue of 20-Bromo-1,1,1-trideuterioicosane.
1-Bromoicosane: A brominated alkane with the bromine atom attached to the first carbon atom.
20-Chloroicosane: A chlorinated analogue with a chlorine atom instead of bromine at the 20th carbon atom.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. Deuterium-labeled compounds are valuable in studying reaction mechanisms, isotope effects, and metabolic pathways. The deuterium atoms also enhance the stability and alter the pharmacokinetic properties of the compound, making it a valuable tool in drug development.
属性
IUPAC Name |
20-bromo-1,1,1-trideuterioicosane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21/h2-20H2,1H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZASMUMJSKOHFJ-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCCCCCCCCCCCCCCCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
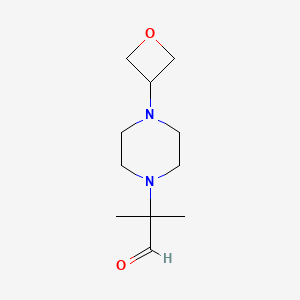
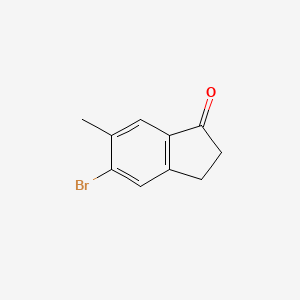

![(3R,4S,5S,6R)-2-[[(1R,2S,3R,4R,5R)-3,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1380562.png)
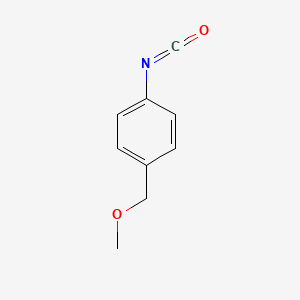
![6-(4-aminophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B1380565.png)
![Benzyl 5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B1380567.png)
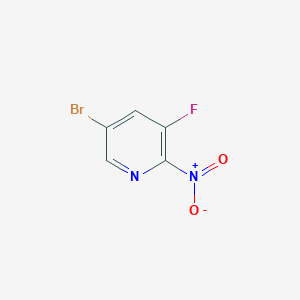
![1H-Pyrazole, 4-iodo-1-[2-(phenylmethoxy)ethyl]-](/img/structure/B1380570.png)
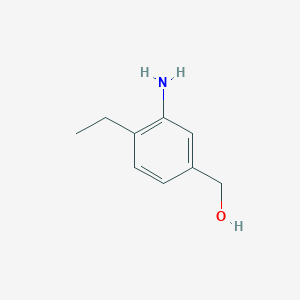
![tert-Butyl (1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate](/img/structure/B1380574.png)
